REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][C:11]1[CH2:12][C:13]2[C:18]([CH2:19][C:20]=1OC)=[CH:17][CH:16]=[C:15]([O:23][CH3:24])[C:14]=2[O:25][CH3:26])(C)(C)C.[ClH:28]>CO>[ClH:28].[CH3:26][O:25][C:14]1[C:13]2[CH2:12][CH:11]3[C:20]([CH2:19][C:18]=2[CH:17]=[CH:16][C:15]=1[O:23][CH3:24])=[N:7][CH2:8][CH2:9][CH2:10]3 |f:3.4|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 4 h
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to azeotropically remove the water
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=C(C=CC2=C1CC1CCCN=C1C2)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |